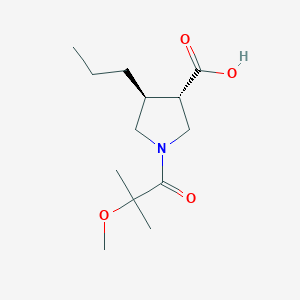
(1,3-benzodioxol-5-ylmethyl)(4-bromobenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-benzodioxol-5-ylmethyl)(4-bromobenzyl)amine, also known as MDMA (3,4-methylenedioxymethamphetamine), is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a member of the amphetamine class of drugs and is commonly referred to as ecstasy or molly. It is a Schedule I controlled substance in the United States, meaning it has no accepted medical use and has a high potential for abuse. Despite its legal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic benefits.
Mecanismo De Acción
(1,3-benzodioxol-5-ylmethyl)(4-bromobenzyl)amine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep. (1,3-benzodioxol-5-ylmethyl)(4-bromobenzyl)amine also increases the release of oxytocin, a hormone that is involved in social bonding and trust.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)(4-bromobenzyl)amine has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline. These effects can be dangerous, especially in high doses or when taken in combination with other drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,3-benzodioxol-5-ylmethyl)(4-bromobenzyl)amine has a number of advantages and limitations for lab experiments. It is a potent psychoactive drug that can be used to study the effects of neurotransmitters on behavior and cognition. However, its legal status and potential for abuse make it difficult to obtain and use in research.
Direcciones Futuras
There are a number of future directions for research on (1,3-benzodioxol-5-ylmethyl)(4-bromobenzyl)amine. One area of interest is the use of (1,3-benzodioxol-5-ylmethyl)(4-bromobenzyl)amine-assisted psychotherapy for the treatment of mental health conditions. Another area of research is the development of new drugs that mimic the effects of (1,3-benzodioxol-5-ylmethyl)(4-bromobenzyl)amine without the potential for abuse. Additionally, there is ongoing research into the long-term effects of (1,3-benzodioxol-5-ylmethyl)(4-bromobenzyl)amine use on the brain and body.
Métodos De Síntesis
(1,3-benzodioxol-5-ylmethyl)(4-bromobenzyl)amine is synthesized from safrole, a natural oil found in the roots of the sassafras tree. The synthesis process involves several steps, including isomerization, reduction, and reductive amination. The final product is a white crystalline powder that is typically sold in capsule or tablet form.
Aplicaciones Científicas De Investigación
(1,3-benzodioxol-5-ylmethyl)(4-bromobenzyl)amine has been the subject of extensive scientific research due to its potential therapeutic benefits. Studies have shown that (1,3-benzodioxol-5-ylmethyl)(4-bromobenzyl)amine-assisted psychotherapy can be effective in treating post-traumatic stress disorder (PTSD) and other mental health conditions. (1,3-benzodioxol-5-ylmethyl)(4-bromobenzyl)amine has also been studied for its potential use in treating anxiety and depression.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-bromophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMPZNVCQXIDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5684282.png)
![ethyl 3-{[(benzoylamino)carbonothioyl]amino}benzoate](/img/structure/B5684294.png)

![3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5684306.png)
![4-[(4-bromo-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5684314.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5684323.png)

![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5684348.png)
![2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5684356.png)
![2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B5684373.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5684381.png)

